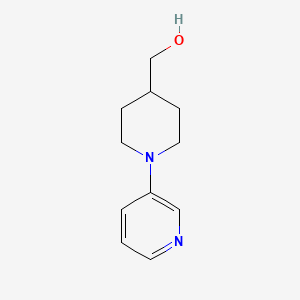

(1-(Pyridin-3-yl)piperidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-pyridin-3-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPMCGAGLJMXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284617 | |

| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619264-47-9 | |

| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619264-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol, 1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-(Pyridin-3-yl)piperidin-4-yl)methanol: Synthesis, Characterization, and Application in Targeted Protein Degradation

Introduction: The Strategic Value of the Pyridine-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine and pyridine nuclei are foundational heterocyclic systems.[1] Their prevalence in pharmaceuticals stems from their ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as versatile scaffolds for engaging biological targets. The hybrid structure of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, which covalently links these two key heterocycles, presents a unique building block for the development of novel therapeutics. This guide provides a comprehensive technical overview of its synthesis, purification, and characterization, with a particular focus on its emerging role as a key intermediate in the field of targeted protein degradation (TPD). Its structural attributes make it an ideal component for constructing Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2][3]

Synthesis of this compound: A Rationale-Driven Approach

The formation of the C-N bond between the pyridine and piperidine rings is the crucial step in the synthesis of the title compound. Several methods can be envisioned, with the Buchwald-Hartwig amination being a particularly robust and widely adopted strategy for the arylation of amines.[4][5] This palladium-catalyzed cross-coupling reaction offers high functional group tolerance and generally proceeds with excellent yields.[5]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The retrosynthetic analysis points to 3-bromopyridine and 4-piperidinemethanol as readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the Buchwald-Hartwig amination of heteroaryl halides.[6][7]

Reaction Scheme:

// Placeholder for an actual image of the reaction scheme.

Materials and Reagents:

| Reagent/Material | Purity | Supplier | Notes |

| 3-Bromopyridine | ≥98% | Commercially Available | --- |

| 4-Piperidinemethanol | ≥97% | Commercially Available | --- |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | --- | Commercially Available | Palladium(0) source |

| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) | ≥98% | Commercially Available | Bulky, electron-rich phosphine ligand |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Ethyl acetate | Reagent Grade | Commercially Available | For workup and chromatography |

| Hexanes | Reagent Grade | Commercially Available | For chromatography |

| Saturated aqueous sodium bicarbonate solution | --- | Prepared in-house | For workup |

| Brine | --- | Prepared in-house | For workup |

| Anhydrous magnesium sulfate (MgSO₄) | --- | Commercially Available | Drying agent |

| Celite | --- | Commercially Available | Filtration aid |

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer (e.g., 400 MHz)

-

LC-MS system with ESI source

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), tBuXPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add 3-bromopyridine (1.0 eq) and 4-piperidinemethanol (1.2 eq), followed by anhydrous toluene.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as tBuXPhos is crucial for efficient catalytic turnover. The ligand facilitates both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product.[5]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the piperidine nitrogen, forming the palladium-amido complex intermediate.[6]

-

Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions, allowing for the necessary reaction temperatures to be reached.

-

Inert Atmosphere: The palladium(0) catalyst and the phosphine ligand are sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen).[7]

Purification of this compound

The crude product is a polar, basic compound, which can present challenges during purification. Column chromatography on silica gel is a suitable method, but care must be taken to avoid streaking.

Caption: Purification workflow for the target molecule.

Detailed Purification Protocol

-

Column Preparation: Prepare a silica gel column.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of dichloromethane (DCM) and methanol (MeOH). A typical gradient might start with 100% DCM, gradually increasing to 10% MeOH in DCM. To mitigate peak tailing due to the basicity of the piperidine and pyridine nitrogens, a small amount of a basic modifier like ammonium hydroxide (e.g., 0.5-1%) can be added to the mobile phase.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Structural Characterization

A comprehensive suite of analytical techniques is required to confirm the structure and purity of the synthesized this compound.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyridyl protons (typically in the aromatic region, δ 7.0-8.5 ppm), the piperidine ring protons (δ 1.5-4.0 ppm), and the hydroxymethyl group protons (δ 3.5-4.0 ppm). The coupling patterns will be indicative of the substitution pattern. |

| ¹³C NMR | Signals for the pyridyl carbons (δ 120-150 ppm), piperidine carbons (δ 25-60 ppm), and the hydroxymethyl carbon (δ ~65 ppm). |

| LC-MS (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 193.13. |

| HRMS | High-resolution mass spectrometry should confirm the elemental composition (C₁₁H₁₇N₂O⁺ for the protonated molecule). |

Predicted ¹H and ¹³C NMR Data

Based on known chemical shifts for similar N-aryl piperidine structures, the following is a prediction of the NMR data.[8][9]

-

¹H NMR (400 MHz, CDCl₃): δ ~8.2-8.4 (m, 2H, pyridyl-H), ~7.2-7.4 (m, 2H, pyridyl-H), ~3.8-4.0 (m, 2H, piperidinyl-H), ~3.5-3.6 (d, 2H, -CH₂OH), ~2.8-3.0 (m, 2H, piperidinyl-H), ~1.8-2.0 (m, 3H, piperidinyl-H and -OH), ~1.4-1.6 (m, 2H, piperidinyl-H).

-

¹³C NMR (100 MHz, CDCl₃): δ ~145.0, ~140.0, ~124.0, ~123.0 (pyridyl-C), ~67.0 (-CH₂OH), ~50.0 (piperidinyl-C), ~40.0 (piperidinyl-C), ~30.0 (piperidinyl-C).

Mass Spectrometry Fragmentation

Under positive electrospray ionization (ESI+), the molecule will readily protonate. In tandem MS/MS experiments, characteristic fragmentation patterns for N-aryl piperidines would be expected.[1][10]

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Applications in Drug Discovery: A Key Building Block for PROTACs

The structural features of this compound make it a highly valuable building block for the synthesis of PROTACs.[11][12] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[2][3] They consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[2]

Caption: Role of the target molecule in a PROTAC construct.

The this compound moiety is particularly relevant for constructing ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC design.[13][14] The hydroxymethyl group provides a convenient attachment point for the linker, while the pyridine-piperidine core can be further elaborated to optimize binding to the VHL protein.[15][16] The rational design of the linker is critical for achieving a productive ternary complex between the POI, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the POI.[2][17]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis can be reliably achieved through modern cross-coupling methodologies like the Buchwald-Hartwig amination. A thorough understanding of its purification and characterization is essential for its effective use in drug discovery programs. Its growing importance as a key component of PROTACs, particularly as a scaffold for VHL E3 ligase ligands, underscores its potential to contribute to the development of next-generation therapeutics that operate through targeted protein degradation.

References

- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.

- Allen, C. F. H., & Wolf, C. N. (1955). 3-Aminopyridine. Organic Syntheses, 35, 3.

-

Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

- Ciulli, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.

- Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. University of Dundee Research Portal.

- Galdeano, C., & Ciulli, A. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(9), 4465–4468.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1431–1439.

- Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.

- de Paula, L. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1277–1286.

- Mardal, M., et al. (2015). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Zhang, J., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry, 238, 114455.

- Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.

- Afanasyev, O. I., et al. (2012).

- Scott, T. L., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 13(14), 3612-3615.

- Schiedel, M., et al. (2023). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules, 28(23), 7800.

- Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(3), 209-231.

- Tritto, E., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(1), 5-24.

- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 185-200.

- Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Semantic Scholar.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2456–2466.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

- Galdeano, C., & Ciulli, A. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Figshare.

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

- Obydennov, D. L., et al. (2022).

- Albuquerque, E. X., et al. (1980). Characterization of neuromuscular blocking action of piperidine derivatives. Journal of Pharmacology and Experimental Therapeutics, 215(1), 205–212.

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(pyridin-2-yl)piperidine-3-carbonitrile. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. explorationpub.com [explorationpub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. pure.ed.ac.uk [pure.ed.ac.uk]

- 16. figshare.com [figshare.com]

- 17. [PDF] Novel approaches for the rational design of PROTAC linkers | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (1-(Pyridin-3-yl)piperidin-4-yl)methanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data, outlines logical synthetic and analytical strategies, and discusses the compound's utility as a molecular scaffold. The insights herein are grounded in established chemical principles to support rational decision-making in experimental design and application.

Molecular Identification and Structural Context

This compound is a bifunctional molecule incorporating two key heterocyclic systems: a pyridine ring and a piperidine ring. The pyridine moiety, an electron-deficient aromatic system, can participate in hydrogen bonding as an acceptor and engage in various coupling reactions. The piperidine ring provides a saturated, flexible, and basic nitrogenous core, which is a prevalent feature in many centrally active therapeutic agents. The primary alcohol functional group offers a versatile handle for further chemical modification.

This unique combination of structural motifs makes it a valuable intermediate for constructing more complex molecules, particularly in the development of PROTACs (PROteolysis TArgeting Chimeras) and other novel therapeutic agents.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1619264-47-9 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂O | [3][4][5] |

| Molecular Weight | 192.26 g/mol | [1][3] |

| Canonical SMILES | OCC1CCN(C2=CC=CN=C2)CC1 | [5][6] |

| InChI Key | BFPMCGAGLJMXLS-UHFFFAOYSA-N | [2][5] |

Physicochemical Properties: A Drug Discovery Perspective

The physicochemical profile of a molecule is paramount in determining its suitability for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The data for this compound, both predicted and experimental, are summarized below.

| Property | Value / Description | Significance in Drug Discovery | Source |

| Appearance | White to off-white solid or liquid. | Physical state can vary with purity and residual solvent. Provides a baseline for material handling and formulation. | [2][4] |

| Predicted XlogP | 1.0 | Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting potential for good membrane permeability and aqueous solubility. | [5] |

| Predicted pKa | Piperidine N: ~10-11Pyridine N: ~4.5-5.0 | The basic piperidine nitrogen will be protonated at physiological pH (7.4), enhancing aqueous solubility and enabling ionic interactions with biological targets. The less basic pyridine nitrogen offers a site for hydrogen bonding. | [4][7] |

| Solubility | >50 mg/mL in DMSO, methanol, or DCM. | High solubility in common organic solvents facilitates its use in synthetic reactions and for preparing stock solutions for biological screening. | [4] |

| Melting Point | Not fully characterized; may decompose >200°C. | The lack of a sharp melting point may suggest thermal instability or the presence of an amorphous solid. | [4] |

| Storage | Store sealed in a dry environment at room temperature. | Standard for many amine-containing reagents to prevent degradation from moisture and atmospheric CO₂. | [3] |

Causality Behind Physicochemical Characteristics

-

Dual Basicity (pKa): The molecule possesses two basic nitrogen centers with distinct pKa values. The aliphatic piperidine nitrogen is significantly more basic (pKa ≈ 10-11) than the aromatic pyridine nitrogen (pKa of pyridine ≈ 5.2).[4][7] This differential basicity is a critical feature. At physiological pH, the piperidine ring will exist predominantly in its protonated, cationic form. This positive charge can dramatically improve aqueous solubility and is often exploited to form strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. The pyridine nitrogen, being largely unprotonated, remains available as a hydrogen bond acceptor.

-

Lipophilicity (logP): A predicted XlogP of 1.0 places the molecule within the desirable "rule of five" space for oral bioavailability.[5] The hydroxymethyl group and the two nitrogen atoms contribute sufficient polarity to balance the lipophilicity of the carbon framework, preventing excessive partitioning into lipid bilayers which can lead to poor absorption or high toxicity.

-

Solubility Profile: High solubility in polar aprotic (DMSO) and polar protic (methanol) solvents is consistent with its structure, which contains multiple hydrogen bond donors and acceptors.[4] This ensures ease of handling in both synthetic and screening environments.

Synthesis and Analytical Characterization

The synthesis and purification of building blocks like this compound must be robust and yield material of high purity for reliable downstream applications.

Proposed Synthetic Workflow

A common and efficient method for constructing the C-N bond between an aromatic ring and a secondary amine is through transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. This approach offers high yields and functional group tolerance.

Caption: Conceptual workflow for the synthesis via Buchwald-Hartwig amination.

Analytical Quality Control Workflow

Ensuring the identity and purity of the final compound is critical. A multi-step analytical workflow is standard practice.

Caption: Standard workflow for analytical characterization and quality control.

Protocol: High-Performance Liquid Chromatography (HPLC) Purity Assessment

This protocol describes a self-validating system for determining the purity of the synthesized compound.

Objective: To separate the target compound from potential starting materials, by-products, and impurities, and to quantify its purity by peak area percentage.

Methodology:

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the basic analyte by masking residual silanol interactions on the column.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Methanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: Max Plot (220-360 nm) and discrete channels at 254 nm and 280 nm. Causality: The pyridine ring provides strong UV absorbance.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Causality: Dissolving in the mobile phase prevents peak distortion upon injection.

-

-

Gradient Elution:

-

Time (min) | % Mobile Phase B

-

--- | ---

-

0.0 | 10

-

1.0 | 10

-

8.0 | 95

-

10.0 | 95

-

10.1 | 10

-

12.0 | 10

-

Causality: A gradient method ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity assessment.

-

-

Data Analysis:

-

Integrate all peaks detected at 254 nm.

-

Calculate the purity by dividing the peak area of the main product by the total area of all integrated peaks and multiplying by 100.

-

The system is self-validating if the retention time is consistent across multiple runs and the peak shape is symmetrical.

-

Applications in Medicinal Chemistry

This compound is not merely an inert building block; its constituent parts confer specific, desirable properties for drug design.

-

Scaffold for CNS Agents: The piperidine ring is a well-established scaffold for agents targeting the central nervous system. Its chair conformation allows for precise spatial orientation of substituents to optimize interactions with receptors and enzymes.

-

Vector for PROTACs and Molecular Glues: As noted, it is classified as a "Protein Degrader Building Block".[1] The primary alcohol can be readily converted to other functional groups (e.g., ethers, esters, amines) to serve as an attachment point for linkers connecting to an E3 ligase ligand on one end and a protein-of-interest ligand on the other.

-

Modulation of Physicochemical Properties: The pyridine ring can be used to fine-tune the overall properties of a lead compound. Its nitrogen atom can improve solubility and provides a handle for creating salt forms. Its position (meta- to the piperidine linkage) influences the electronic properties and metabolic stability of the molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

-

Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. This typically involves incineration in a permitted chemical waste facility.[8]

References

-

4-Piperidinemethanol | C6H13NO | CID 420771. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and in vitro evaluation of donepezil-based reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. RSC Advances. [Link]

-

Piperidin-3-ylmethanol | C6H13NO | CID 107308. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. PubChemLite. [Link]

-

(PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Matrix Fine Chemicals. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

-

This compound, min 95%, 250 mg. CP Lab Safety. [Link]

-

(1-(Pyridin-3-yl)piperidin-2-yl)methanol | 1823868-96-7. ChemSrc. [Link]

-

3-Pyridinemethanol | C6H7NO | CID 7510. PubChem, National Center for Biotechnology Information. [Link]

- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

-

Pyridine 1613 | NIOSH. Centers for Disease Control and Prevention. [Link]

-

pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

-

Piperidine | C5H11N | CID 8082. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound - CAS:1619264-47-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. Buy this compound (EVT-1468424) | 1619264-47-9 [evitachem.com]

- 5. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 6. 1619264-47-9|this compound|BLD Pharm [bldpharm.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

(1-(Pyridin-3-yl)piperidin-4-yl)methanol structure and IUPAC name

An In-depth Technical Guide to (1-(Pyridin-3-yl)piperidin-4-yl)methanol: Structure, Properties, and Synthetic Applications

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Among these, scaffolds combining piperidine and pyridine rings are of paramount importance due to their prevalence in pharmacologically active molecules and their ability to engage in specific, high-affinity interactions with biological targets.[1] This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block.

This molecule uniquely integrates three critical pharmacophoric elements: a basic pyridine ring, a flexible piperidine core, and a reactive primary alcohol functional group. This combination makes it a versatile intermediate for the synthesis of compound libraries aimed at a wide array of biological targets. This document will detail its chemical structure, nomenclature, physicochemical properties, and a validated synthetic approach, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their discovery programs.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and formal naming is fundamental for unambiguous communication in research and development.

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3] This name systematically describes the structural arrangement: a methanol group (-CH₂OH) is attached to the 4-position of a piperidine ring, and a pyridine ring is connected via its 3-position to the nitrogen atom (position 1) of the piperidine ring.

Molecular Structure Analysis

The molecule consists of a central piperidine ring, which adopts a stable chair conformation in its ground state. The nitrogen atom of this ring is functionalized with a pyridine ring, establishing a tertiary amine linkage. The hydroxymethyl group at the C4 position of the piperidine ring provides a key point for further chemical modification.

Caption: 2D representation of this compound.

Key Identifiers

For precise documentation and database retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 1619264-47-9 | [3][4] |

| Molecular Formula | C₁₁H₁₆N₂O | [2][3][4] |

| Molecular Weight | 192.26 g/mol | [3][4] |

| SMILES | OCC1CCN(C2=CC=CN=C2)CC1 | [2][4] |

| InChIKey | BFPMCGAGLJMXLS-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data is not publicly available, reliable predicted values and supplier-provided data offer valuable insights.

| Property | Value | Notes | Source |

| Physical Form | Liquid, Semi-Solid, or Solid | Varies by purity and supplier. | [5] |

| Storage | Sealed in dry, Room Temperature | Recommended for maintaining stability. | [3][4] |

| XlogP (Predicted) | 1.0 | Indicates moderate lipophilicity. | [2] |

| Topological Polar Surface Area (TPSA) | 36.2 Ų | Calculated based on structure. | [6] |

| Hydrogen Bond Donors | 1 (from -OH) | [6] | |

| Hydrogen Bond Acceptors | 3 (from pyridine N, piperidine N, and -OH) | [6] | |

| Monoisotopic Mass | 192.12627 Da | [2] |

Synthesis and Methodologies

The synthesis of this compound is readily achievable through established modern organic chemistry reactions. The most logical and industrially scalable approach involves a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

A retrosynthetic approach identifies the key bond disconnection at the C-N linkage between the pyridine and piperidine rings. This suggests a coupling reaction between a 3-halopyridine (e.g., 3-bromopyridine) and piperidin-4-ylmethanol as the primary synthetic strategy. This is a classic application of the Buchwald-Hartwig amination reaction.

Caption: Retrosynthetic analysis via C-N bond disconnection.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for synthesizing the target compound. The choice of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high yields and preventing side reactions.

Materials:

-

Piperidin-4-ylmethanol[7]

-

3-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0)/Pd(II) precatalyst

-

Xantphos (or similar bulky electron-rich phosphine ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene (or Dioxane)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide (1.2 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Reagent Addition: Add piperidin-4-ylmethanol (1.0 equivalent) and 3-bromopyridine (1.1 equivalents) to the flask, followed by anhydrous toluene to create a solution with a concentration of approximately 0.1-0.5 M.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Typically, reactions are complete within 12-24 hours.

-

Causality Insight: The palladium catalyst, activated by the phosphine ligand, oxidatively adds to the 3-bromopyridine. The base deprotonates the piperidine nitrogen, allowing it to coordinate to the palladium center. Reductive elimination then forms the desired C-N bond and regenerates the active catalyst.

-

-

Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for creating novel drug candidates.

The Pyridyl-Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved drugs, valued for its ability to confer aqueous solubility and provide a three-dimensional structural element for optimal target binding.[1] The attached pyridine ring acts as a hydrogen bond acceptor and can participate in pi-stacking interactions, which are crucial for molecular recognition. This combined scaffold is therefore a privileged structure in drug design.

A Versatile Synthetic Intermediate

The primary alcohol of this compound is a key functional handle for diversification. It can be readily transformed into a variety of other functional groups to explore the structure-activity relationship (SAR) of a compound series:

-

Oxidation: Mild oxidation yields the corresponding aldehyde, while stronger conditions produce the carboxylic acid. These can then be used in reductive amination or amide coupling reactions, respectively.

-

Esterification/Etherification: Reaction with acyl chlorides or alkyl halides allows for the introduction of diverse lipophilic or polar groups.

-

Conversion to Amines: The alcohol can be converted to an amine via a mesylate or tosylate intermediate followed by substitution with an amine source.

Relevance to Known Biological Targets

While this specific molecule may not be a final drug, its core structure is present in compounds investigated for various diseases. For instance, molecules containing a 1-aryl-piperidin-4-yl motif have been explored as inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[8] Similarly, related piperidine-carboxamide structures have been identified as inhibitors of PCSK9, a validated target for treating hypercholesterolemia.[9] This demonstrates the potential of derivatives of this compound to be directed toward a wide range of important biological targets.

Conclusion

This compound is a well-defined chemical entity with significant strategic value for researchers in drug discovery. Its structure combines the advantageous properties of the pyridine and piperidine heterocycles with a reactive functional handle for extensive chemical elaboration. Supported by a robust and scalable synthetic route, this compound serves as an ideal starting point for the development of novel small-molecule therapeutics. This guide provides the essential technical information to empower scientists to leverage this valuable building block in their research endeavors.

References

- Sigma-Aldrich. (n.d.). (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

- PubChem. (n.d.). 4-Piperidinemethanol.

- ChemScene. (n.d.). (1-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanol.

- BLDpharm. (n.d.). This compound.

- PubChem. (n.d.). Piperidin-3-ylmethanol.

- BLDpharm. (n.d.). (1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol.

- PubChemLite. (n.d.). This compound.

- Benchchem. (n.d.). (1-(Pteridin-4-yl)piperidin-3-yl)methanol.

- Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL.

- Sunway Pharm Ltd. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). RSC Advances.

- BLDpharm. (n.d.). Pyridin-3-yl(pyridin-4-yl)methanol.

- PubChem. (n.d.). 3-Pyridinemethanol.

- Blua, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.

- Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

- D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 3. This compound - CAS:1619264-47-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1619264-47-9|this compound|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Characterization of (1-(Pyridin-3-yl)piperidin-4-yl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound (1-(Pyridin-3-yl)piperidin-4-yl)methanol. With a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , this molecule is of interest to researchers in drug discovery and development.[1] A thorough understanding of its spectroscopic and spectrometric properties is paramount for its unambiguous identification, purity assessment, and structural elucidation. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this compound.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound incorporates several key functional groups and structural motifs that give rise to characteristic spectral signatures. The molecule consists of a piperidine ring, a pyridine ring, and a primary alcohol. The substitution pattern on both rings, with the pyridine linked at the 3-position and the methanol group at the 4-position of the piperidine, dictates the chemical environment of each atom and, consequently, its spectroscopic behavior.

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

1.1: ¹H NMR Spectroscopy

Theoretical Expectations: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring, the piperidine ring, and the hydroxymethyl group. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the piperidine and hydroxymethyl protons will be in the aliphatic region (typically δ 1.0-4.0 ppm). The integration of these signals will correspond to the number of protons in each environment.

Predicted Chemical Shifts and Coupling Patterns:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H | 7.0 - 8.5 | m | |

| Piperidine CH₂ (axial & equatorial) | 1.2 - 3.8 | m | |

| Piperidine CH | 1.5 - 2.5 | m | |

| CH₂OH | 3.4 - 3.6 | d | ~6 |

| OH | Variable | br s |

Note: The chemical shifts and coupling constants are estimates based on known values for similar structures and may vary depending on the solvent and other experimental conditions.

In-depth Analysis:

-

Pyridine Ring Protons: The protons on the 3-substituted pyridine ring will exhibit a complex splitting pattern due to spin-spin coupling. The proton at C2 will likely be the most downfield, followed by the protons at C6, C4, and C5.

-

Piperidine Ring Protons: The piperidine ring protons will show complex multiplets due to both geminal and vicinal coupling, as well as potential conformational effects (chair-chair interconversion). The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield compared to the other piperidine protons.

-

Hydroxymethyl Protons: The two protons of the CH₂OH group are diastereotopic and may appear as a doublet if coupled to the adjacent CH proton on the piperidine ring. The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

1.2: ¹³C NMR Spectroscopy

Theoretical Expectations: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. Based on the structure, 11 distinct carbon signals are expected. The chemical shifts will be indicative of the carbon's hybridization and its electronic environment.

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C | 120 - 150 |

| Piperidine C (adjacent to N) | 45 - 55 |

| Piperidine C | 25 - 40 |

| CH₂OH | ~65 |

Note: These are approximate chemical shift ranges. For more precise predictions, computational methods or comparison with closely related, experimentally determined spectra are recommended.[2][3]

In-depth Analysis:

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the downfield region of the spectrum. The carbon attached to the nitrogen (C2 and C6) and the carbon attached to the piperidine ring (C3) will have distinct chemical shifts.

-

Piperidine Carbons: The carbons of the piperidine ring will be found in the aliphatic region. The carbons directly bonded to the nitrogen (C2 and C6) will be deshielded and appear at a lower field compared to the other piperidine carbons.

-

Hydroxymethyl Carbon: The carbon of the CH₂OH group is expected to have a chemical shift around 65 ppm.

1.3: Experimental Protocol for NMR Data Acquisition

Figure 2: A generalized workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to a final volume of about 0.7 mL in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts observed.[4]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the internal standard.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Theoretical Expectations: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-O bonds, as well as vibrations associated with the aromatic pyridine ring.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=C, C=N (aromatic ring) | Stretching | 1400 - 1600 | Medium to strong |

| C-O (alcohol) | Stretching | 1000 - 1200 | Strong |

| C-N (amine) | Stretching | 1000 - 1200 | Medium |

Note: The exact position and shape of the peaks can be influenced by factors such as hydrogen bonding and the physical state of the sample.[5]

In-depth Analysis:

-

O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is the hallmark of the hydroxyl group and is broadened due to hydrogen bonding.

-

C-H Stretches: The spectrum will distinguish between the C-H stretches of the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from various bending and stretching vibrations. This region is particularly useful for confirming the identity of a compound by comparison with a reference spectrum.

2.1: Experimental Protocol for IR Data Acquisition

Figure 3: Common workflows for IR sample preparation and data acquisition.

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common.[6] A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. A background spectrum (of air or the KBr pellet without the sample) is first collected and then automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Theoretical Expectations: In a mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected to be observed, confirming the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.

Predicted Mass Spectrometry Data:

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 193.13 | Protonated molecule |

| [M]⁺ | 192.13 | Molecular ion |

| [M-H₂O]⁺ | 175.12 | Loss of water |

| C₁₀H₁₃N₂⁺ | 161.11 | Loss of CH₂OH |

| C₅H₄N- | 78.03 | Pyridyl fragment |

| C₆H₁₂NO⁺ | 114.09 | Piperidinyl-methanol fragment |

Note: The relative intensities of these fragments will depend on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[7]

In-depth Analysis of Fragmentation:

Figure 4: Plausible fragmentation pathways for this compound.

-

Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a fragment at [M-18]⁺.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring is a favorable process. This can lead to the formation of various charged fragments.

-

Cleavage of the C-C bond: The bond between the piperidine ring and the hydroxymethyl group can cleave, resulting in the loss of a CH₂OH radical.

3.1: Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). The choice of introduction method depends on the volatility and thermal stability of the compound.

-

Ionization: A suitable ionization technique is chosen. Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules and is likely to produce the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that can induce more fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic and spectrometric analysis of this compound provides a detailed and unambiguous characterization of its chemical structure. By combining the information from NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and elucidate its structural features. The methodologies and expected spectral data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and application of this and related heterocyclic compounds.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107308, Piperidin-3-ylmethanol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

-

University of Wisconsin Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 4-piperidinemethanol solutions. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubMed. (n.d.). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | methanol-d4 | NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. Retrieved from [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 250 mg. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of (1-(Pyridin-3-yl)piperidin-4-yl)methanol for Pharmaceutical Development

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the intricate journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. It is the gatekeeper to bioavailability, the arbiter of formulation strategies, and a critical determinant of a drug candidate's ultimate success. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of (1-(Pyridin-3-yl)piperidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. We will move beyond mere procedural lists to explore the underlying scientific principles, the rationale behind methodological choices, and the robust systems required for generating trustworthy, reproducible data. This document is intended for the practicing researcher, scientist, and drug development professional who requires not just a protocol, but a foundational understanding of solubility science.

Physicochemical Landscape of this compound

A thorough analysis of a molecule's structure is the first step in predicting and understanding its solubility behavior.

This compound (PubChem CID: 11664421) presents a fascinating case study in solubility. Its structure features a confluence of functional groups that dictate its interaction with various solvents:

-

A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic, with a predicted pKa in the range of 4-5. This means that in acidic aqueous media (pH < pKa), this nitrogen will be protonated, forming a cationic species. This ionization dramatically increases the molecule's affinity for polar solvents like water.

-

A Saturated Piperidine Ring: This non-aromatic, non-polar ring contributes to the molecule's lipophilic character.

-

A Primary Alcohol (-CH₂OH): The hydroxyl group is a key player, capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar protic solvents (e.g., water, ethanol).

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 192.26 g/mol | Moderate molecular size. |

| XLogP3 | 1.2 | Indicates a relatively balanced hydrophilic-lipophilic character. |

| Hydrogen Bond Donors | 1 (from -OH) | Promotes solubility in protic solvents. |

| Hydrogen Bond Acceptors | 3 (N in pyridine, N in piperidine, O in -OH) | Enhances interactions with a wide range of polar solvents. |

| pKa (most basic) | ~8.5-9.5 (Piperidine N) | The piperidine nitrogen is the most basic site. |

| pKa (second basic) | ~4.5-5.5 (Pyridine N) | The pyridine nitrogen allows for pH-dependent solubility in acidic conditions. |

Note: These values are computationally predicted and serve as a guide for experimental design. Experimental verification is essential.

The Theoretical Bedrock: Principles of Solubility

Solubility is not a random phenomenon; it is governed by the thermodynamics of intermolecular forces. The adage "like dissolves like" is a simplification of the principle that dissolution is favored when the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from forming new solute-solvent interactions.

For a crystalline solid, the process can be visualized as two steps:

-

Lattice Energy: The energy required to break the crystal lattice and separate the individual molecules.

-

Solvation Energy: The energy released when the separated molecules are surrounded and stabilized by solvent molecules.

A compound dissolves when the solvation energy sufficiently overcomes the lattice energy. The pH of the medium is a critical variable for ionizable compounds like our target molecule. The Henderson-Hasselbalch equation provides the mathematical framework for understanding the ratio of ionized to un-ionized forms at a given pH, which directly correlates with aqueous solubility.

Experimental Workflow for Solubility Determination

The following section details the gold-standard Shake-Flask method for determining thermodynamic solubility. This method is chosen for its accuracy and is considered a benchmark for other, higher-throughput methods.

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Step-by-Step Protocol: Shake-Flask Method (OECD Guideline 105)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are accurate.

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid, high purity)

-

Selected solvents:

-

Aqueous: pH 2.0 Buffer (0.1 M HCl/KCl), pH 7.4 Buffer (Phosphate-Buffered Saline, PBS), pH 9.0 Buffer (Borate)

-

Organic: Ethanol, Acetonitrile, Dichloromethane

-

-

Analytical balance

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other compatible material)

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Stock & Calibration Standards:

-

Causality: Accurate quantification is impossible without a valid calibration curve.

-

Prepare a 1 mg/mL stock solution of the compound in a solvent in which it is freely soluble (e.g., Methanol or DMSO).

-

From this stock, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 5, 1 µg/mL) using the HPLC mobile phase as the diluent.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid is visible at the end of the experiment, ensuring a saturated solution was maintained. A starting point is ~5-10 mg per 1 mL of solvent.

-

Causality: Using an excess of solid is the core principle of this method, ensuring that the solvent is fully saturated and the resulting concentration represents the true thermodynamic solubility limit.

-

Accurately pipette 1.0 mL of each chosen solvent into the corresponding vials. Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

-

Agitate at a moderate speed (e.g., 150-200 rpm) for a minimum of 24 hours.

-

Self-Validation: To ensure equilibrium has been reached, a time-point study is crucial during method development. Take samples at 24h, 48h, and 72h. If the measured solubility at 48h and 72h is statistically identical to the 24h point, equilibrium was achieved at 24h.

-

-

Sample Processing & Analysis:

-

After equilibration, allow the vials to stand undisturbed for ~30 minutes to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Crucial Step: Immediately clarify the supernatant to remove any undissolved microparticles. This can be done by either:

-

Centrifuging the sample at high speed (e.g., 14,000 rpm for 10 minutes) and sampling from the top layer.

-

Filtering the sample through a 0.22 µm syringe filter. Note: Filter selection is critical. Perform a filter validation study to ensure the compound does not adsorb to the filter material, which would artificially lower the measured solubility.

-

-

Accurately dilute the clarified sample with the HPLC mobile phase to bring its concentration within the range of the prepared calibration curve. A 10-fold or 100-fold dilution is common.

-

Inject the diluted samples and the calibration standards onto the HPLC system.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram versus the known concentration of the standards. The curve should have a correlation coefficient (r²) > 0.995 for trustworthiness.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the final solubility in the original solvent. Report the mean and standard deviation of the triplicate measurements.

-

Expected Results and Interpretation

Based on the molecule's structure, a solubility profile can be hypothesized. This provides a logical framework against which to compare experimental data.

Table 2: Hypothetical Solubility Profile and Rationale

| Solvent System | Expected Solubility | Rationale |

| pH 2.0 Aqueous Buffer | High | The pyridine nitrogen (pKa ~5) and piperidine nitrogen (pKa ~9) will be fully protonated, forming a dicationic salt. This ionic character dramatically increases aqueous solubility. |

| pH 7.4 Aqueous Buffer | Moderate | At this pH, the pyridine nitrogen is largely neutral, while the more basic piperidine nitrogen is mostly protonated. The molecule exists primarily as a monocation, which is less soluble than the dication but more soluble than the neutral form. |

| pH 9.0 Aqueous Buffer | Low | The piperidine nitrogen is partially deprotonated, reducing the overall charge of the molecular population and thus decreasing aqueous solubility. |

| Ethanol | High | Ethanol is a polar protic solvent. It can act as a hydrogen bond donor to the nitrogen and oxygen atoms and as a hydrogen bond acceptor for the molecule's -OH group. |

| Acetonitrile | Moderate | A polar aprotic solvent. It can accept hydrogen bonds but cannot donate them, leading to less effective solvation compared to ethanol. |

| Dichloromethane (DCM) | Low to Moderate | A non-polar aprotic solvent. Dissolution would be driven primarily by van der Waals forces interacting with the piperidine ring. The polar functional groups will limit solubility. |

Conclusion: From Data to Decision-Making

A comprehensive solubility profile is not an academic exercise; it is actionable intelligence. The data generated through these rigorous methods directly informs critical decisions in the drug development pipeline. High solubility in acidic aqueous media might suggest suitability for oral administration, while low intrinsic solubility at neutral pH could necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions. Understanding the solubility of this compound in various organic solvents is equally vital for designing purification schemes, developing analytical methods, and enabling synthetic transformations. By grounding experimental work in solid theoretical principles and executing it with meticulous, self-validating protocols, researchers can generate the high-quality data necessary to advance chemical entities with confidence.

References

- SPARC Performs Automated Reasoning in Chemistry. (n.d.). SPARC pKa/pKb Calculator. Archem. Retrieved from a valid URL for pKa prediction tools.

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. Retrieved from a valid URL for this book on Google Books or the publisher's site.

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. Retrieved from [Link]

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Glomme, A., & März, F. (2005). Filter selection for drug solubility and dissolution testing. Dissolution Technologies, 12(4), 6-11. Retrieved from a valid URL for this journal article.

The Alchemical Marriage: A Senior Application Scientist's Guide to the Synthesis of Substituted Piperidinyl-Pyridines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of a piperidine ring and a pyridine nucleus creates a molecular scaffold of profound significance in medicinal chemistry. This privileged structure is a cornerstone in the design of therapeutic agents targeting a wide array of diseases, from neurological disorders to oncology. The precise arrangement and nature of substituents on both heterocyclic systems dictate the molecule's pharmacological profile, making the synthetic routes to these compounds a critical area of research and development. This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted piperidinyl-pyridines, offering not just protocols, but the underlying chemical logic that informs the modern synthetic chemist's choices.

The Architectural Blueprint: Devising Synthetic Pathways

The construction of a substituted piperidinyl-pyridine can be approached from several distinct retrosynthetic perspectives. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required stereochemical control.

Caption: Core retrosynthetic strategies for piperidinyl-pyridines.

This guide will focus on the most prevalent and versatile of these approaches: the coupling of pre-functionalized pyridine and piperidine fragments, a strategy dominated by the power of transition-metal-catalyzed cross-coupling reactions.

The Power of Palladium and Copper: Transition-Metal Catalyzed Cross-Coupling Reactions

Modern organic synthesis is heavily reliant on the catalytic prowess of transition metals, particularly palladium, for the construction of C-C and C-N bonds. These methods offer a modular and highly efficient means to assemble complex molecules like piperidinyl-pyridines.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura coupling is a robust and widely used method for creating a carbon-carbon bond between a halide (or triflate) and an organoboron compound. In the context of piperidinyl-pyridine synthesis, this typically involves the coupling of a halo-pyridine with a piperidine-derived boronic acid or ester, or vice versa.

A two-step procedure involving an initial Pd-catalyzed Suzuki cross-coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone, followed by reduction of the resulting tetrahydropyridine, is a powerful method for synthesizing α-heteroaryl piperidines[1]. This approach allows for the modular synthesis of a wide range of products with pharmaceutically relevant substitutions[1].

Causality Behind Experimental Choices:

-

Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or those employing bulky phosphine ligands like X-Phos, are often chosen for their high catalytic activity and tolerance of various functional groups[2][3]. The choice of ligand can significantly impact the efficiency of the reaction, with more electron-rich and sterically hindered ligands often promoting the reductive elimination step.

-

Base: A base, such as sodium carbonate or potassium phosphate, is essential to activate the organoboron species and facilitate the transmetalation step in the catalytic cycle. The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and an aqueous solution is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of a 4-(Piperidin-4-yl)pyridine Derivative via Suzuki Coupling

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane to yield the final piperidinyl-pyridine.

| Reagent | Molar Ratio | Purpose |

| 4-Bromopyridine HCl | 1.0 | Pyridine electrophile |

| N-Boc-piperidine boronic ester | 1.1 | Piperidine nucleophile |

| Pd(PPh₃)₄ | 0.05 | Palladium catalyst |

| K₂CO₃ | 3.0 | Base |

| Dioxane/Water | - | Solvent system |

Negishi Coupling: A Potent Alternative

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful tool for C-C bond formation.[4] It is particularly useful for the synthesis of bipyridines and can be applied to the construction of piperidinyl-pyridines.[2][4] Negishi couplings often exhibit high functional group tolerance and can proceed under mild conditions.[4]

Causality Behind Experimental Choices:

-

Organozinc Reagent Preparation: The pyridyl or piperidyl zinc halide can be prepared by transmetalation from the corresponding organolithium or Grignard reagent, or by direct insertion of activated zinc into the organic halide.[4]

-

Catalyst System: Palladium catalysts, often with phosphine ligands, are typically employed. The use of ligands like X-Phos has enabled the coupling of even challenging substrates like aryl chlorides.[3]

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[5][6] While not a direct route to a piperidinyl-pyridine with a single bond linkage, it is invaluable for synthesizing derivatives with an alkynyl spacer, which can be a desirable pharmacophore or an intermediate for further transformations. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[6][7]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne [5]

-

Catalyst Preparation: In a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Solvent and Reagent Addition: Add DMF as the solvent and stir for 30 minutes. Then, add 2-amino-3-bromo-pyridine (1.0 eq) and the terminal alkyne (1.2 eq).

-

Reaction Execution: Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

-

Workup and Purification: After completion, the reaction mixture is worked up and the product is purified to yield the 2-amino-3-alkynyl pyridine derivative.

Buchwald-Hartwig Amination: Constructing the C-N Bond

For piperidinyl-pyridines where the piperidine nitrogen is directly attached to the pyridine ring, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide or triflate and an amine.

Causality Behind Experimental Choices:

-

Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) are crucial for promoting the challenging reductive elimination step that forms the C-N bond.

-

Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Building the Rings: Cyclization Strategies

While cross-coupling methods are dominant, the construction of one of the heterocyclic rings de novo offers an alternative and sometimes more convergent approach.

Ring-Closing Metathesis (RCM) for Piperidine Synthesis

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a variety of cyclic structures, including piperidines.[8] This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile byproduct like ethylene.[8] This strategy can be employed to construct the piperidine ring from a precursor already containing the pyridine moiety.[9][10][11]

Caption: Ring-Closing Metathesis approach to piperidinyl-pyridines.

This method is particularly valuable for accessing stereochemically defined piperidines by starting with chiral precursors.[9]

The Quest for Chirality: Asymmetric Synthesis